3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid
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Overview
Description
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using robust and scalable processes. These methods ensure high yields and purity of the final product, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anticonvulsant activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, it may interact with the TRPV1 receptor, contributing to its antinociceptive properties .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Known for its anticonvulsant and analgesic activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Exhibits higher efficacy in anticonvulsant tests compared to reference drugs.
Uniqueness
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
3-(3-Methylthiophen-2-yl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring, which is known for its role in enhancing the biological activity of compounds. The presence of the oxo group contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazole Derivative A | MCF-7 | 10 | Apoptosis induction |
Pyrazole Derivative B | MDA-MB-231 | 5 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in various models.
Table 2: Anti-inflammatory Activity Comparison
Compound Name | Inflammatory Model | Effect Observed |
---|---|---|
Compound C | LPS-induced inflammation | Significant reduction in TNF-α |
This compound | TBD | TBD |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in tumor progression or inflammation.
- Reactive Oxygen Species (ROS) Modulation : Compounds can modulate oxidative stress pathways, either by acting as antioxidants or by promoting ROS generation in cancer cells.
- Gene Expression Regulation : Certain compounds affect the expression of genes involved in cell proliferation and apoptosis.
Case Studies
- Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against human cancer cell lines, with a focus on its mechanism involving mitochondrial pathways leading to apoptosis.
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar compounds in vivo, showing reduced edema and inflammatory markers in animal models treated with these compounds.
Properties
Molecular Formula |
C8H8O3S |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H8O3S/c1-5-2-3-12-7(5)4-6(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
BDAARYHMFCVWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
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